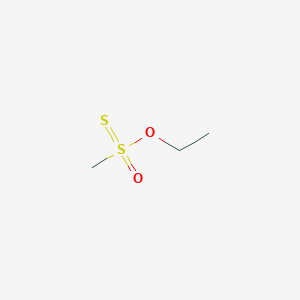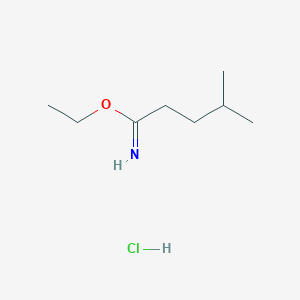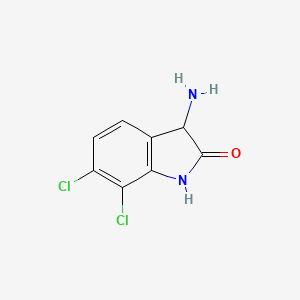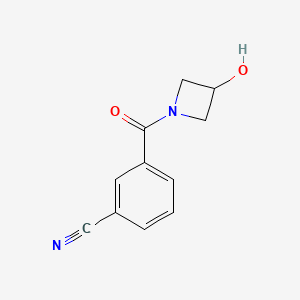
3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is used primarily in scientific research and as a synthetic intermediate . This compound is notable for its unique structure, which includes a hydroxyazetidine ring and a benzonitrile group.
Preparation Methods
The synthesis of 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile can be achieved through various methods. One notable approach involves the photochemical flow synthesis of 3-hydroxyazetidines . This method utilizes a photo-flow Norrish–Yang cyclisation, which delivers 3-hydroxyazetidines in good yields. The high reproducibility and short residence times of the flow process enable easy scaling of the transformation, allowing access to these valuable chemical entities at synthetically useful multi-gram scales .
Chemical Reactions Analysis
3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile is used in a wide range of scientific research applications. It serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals . Its unique structure makes it a useful template for exploring chemical space and developing new chemical entities. Additionally, it is employed in the study of molecular interactions and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyazetidine ring and benzonitrile group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
3-(3-Hydroxyazetidine-1-carbonyl)benzonitrile can be compared with other similar compounds, such as β-lactams and other azetidines . While β-lactams are well-known for their antibiotic properties, this compound is unique in its structural configuration and reactivity. Other similar compounds include Cobimetinib, Delafloxacin, Azeinipidine, Penaresidin, and Tebnicline, which also feature azetidine rings and exhibit valuable chemical and biological properties .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(3-hydroxyazetidine-1-carbonyl)benzonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-5-8-2-1-3-9(4-8)11(15)13-6-10(14)7-13/h1-4,10,14H,6-7H2 |
InChI Key |
AFEYDVUGMDPURP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


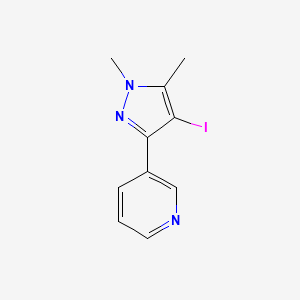
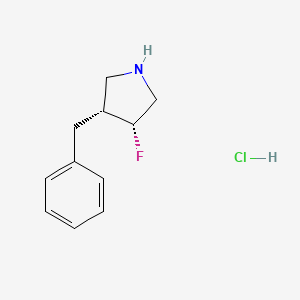
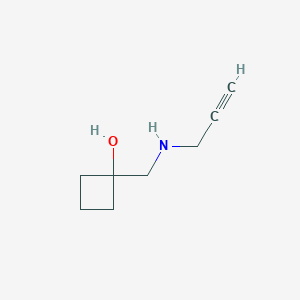
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
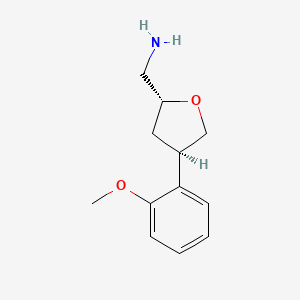
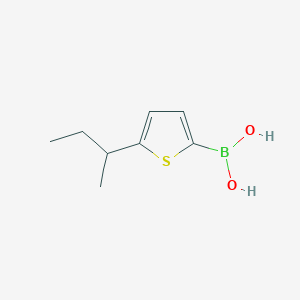
![2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-A][1,3,5]triazine-2,4-dione](/img/structure/B13340994.png)
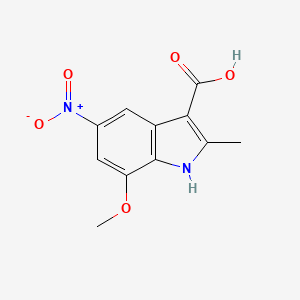
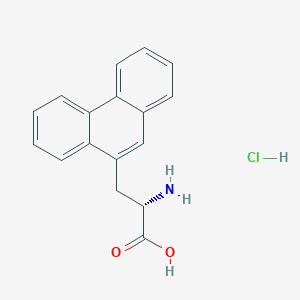
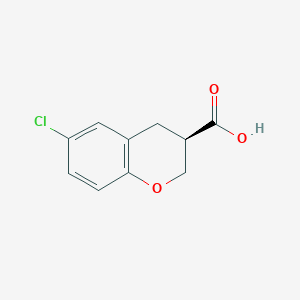
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
